![molecular formula C16H15N3OS B2780416 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 339111-53-4](/img/structure/B2780416.png)
5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” is a chemical compound . It is a derivative of cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide derivatives, such as “this compound”, can take part in a variety of condensation and substitution reactions . For instance, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane affords 2-cyano-2-(1,3-dithian-2-ylidene)-N-(6-iodo-2-methyl-4-oxo-quinazolin-3(4H)-yl)acetamide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 297.375, a density of 1.2±0.1 g/cm3, a boiling point of 463.9±55.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Compounds structurally similar to 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide have demonstrated notable antibacterial and antifungal activities. This was observed in a study focusing on thiophene-3-carboxamide derivatives, which are structurally related to the compound (Vasu et al., 2003).
Antitumor Activity
Research on pyrimidiopyrazole derivatives, which share some structural features with the compound, has shown significant antitumor activity. This was particularly evident against the HepG2 cell line, as found in a study highlighting the potential of these derivatives in cancer treatment (Fahim et al., 2019).
Immunomodulatory Effects
Research has also revealed the immunosuppressive properties of compounds structurally related to this compound. A study highlighted the synthesis of phenylheteroarylbutenamides, which showed immunosuppressive activity on T-lymphocytes, indicating potential in immune modulation applications (Axton et al., 1992).
Synthesis of Novel Ring Systems
The compound has been utilized in synthesizing new ring systems, such as Pyrazolo[3,4‐d][1,3]diazepine. This novel synthesis route, which leverages the versatility of the compound, contributes to the development of new chemical structures with potential applications in various fields of research (Acevedo et al., 1985).
Molecular Engineering in Solar Cell Applications
In molecular engineering, particularly in solar cell applications, derivatives of the compound have been used. This involves the design of organic sensitizers for enhanced efficiency in solar energy conversion (Kim et al., 2006).
Orientations Futures
Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively to form a variety of heterocyclic compounds . Therefore, they hold potential in evolving better chemotherapeutic agents .
Propriétés
IUPAC Name |
5-cyano-N-(dimethylaminomethylidene)-3-methyl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-14(12-7-5-4-6-8-12)13(9-17)21-15(11)16(20)18-10-19(2)3/h4-8,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZTULFMTCOHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)
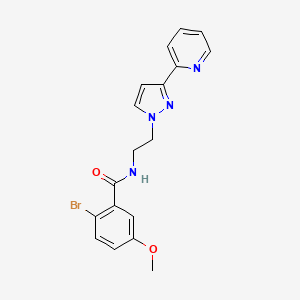
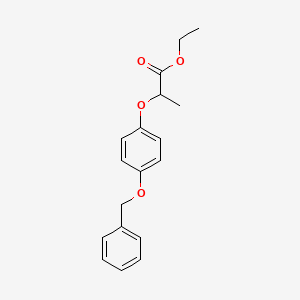

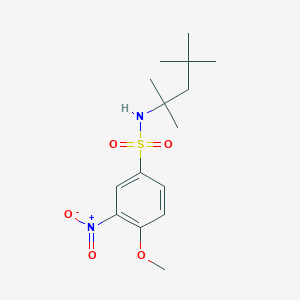
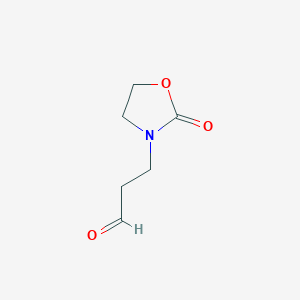

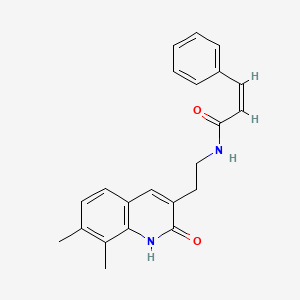
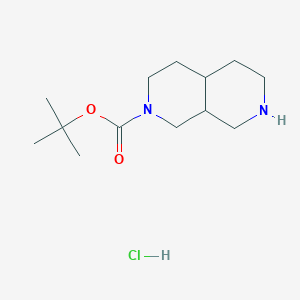

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)
![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)
